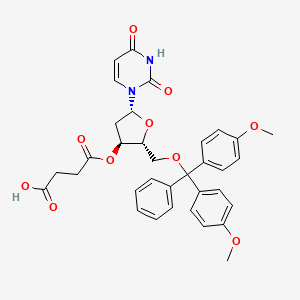
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is a synthetic nucleoside derivative. It is commonly used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a hydrogen succinate ester at the 3’-hydroxyl position of the uridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using the dimethoxytrityl (DMT) group. This is achieved by reacting 2’-deoxyuridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of the 3’-Hydrogen Succinate Ester: The 3’-hydroxyl group is then esterified with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the hydrogen succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of cleanroom environments and good manufacturing practices (GMP) is essential to prevent contamination and ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) undergoes various chemical reactions, including:
Deprotection: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
Ester Hydrolysis: The hydrogen succinate ester can be hydrolyzed under basic conditions to yield the free 3’-hydroxyl group.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed
Deprotection: 2’-Deoxyuridine with a free 5’-hydroxyl group.
Ester Hydrolysis: 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine with a free 3’-hydroxyl group.
Scientific Research Applications
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It plays a role in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Industry: The compound is utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) primarily involves its role as a protected nucleoside intermediate in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during chain elongation, preventing unwanted side reactions. The hydrogen succinate ester at the 3’-position can be selectively hydrolyzed to expose the 3’-hydroxyl group for further chemical modifications or elongation.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)cytidine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)adenosine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)guanosine 3’-(hydrogen succinate)
Uniqueness
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is unique due to its specific uridine base, which imparts distinct properties in terms of base pairing and hydrogen bonding. This makes it particularly useful in the synthesis of oligonucleotides with specific sequences and functionalities.
Properties
CAS No. |
93778-64-4 |
|---|---|
Molecular Formula |
C34H34N2O10 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1 |
InChI Key |
XIURVRZBPWXTPP-PKZQBKLLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















